molecular formula C10H13FN2O2S B1332911 1-(3-Fluoro-benzenesulfonyl)-piperazine CAS No. 743441-88-5

1-(3-Fluoro-benzenesulfonyl)-piperazine

Cat. No.: B1332911
CAS No.: 743441-88-5
M. Wt: 244.29 g/mol
InChI Key: FXEGQMAUJUTMRH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-benzenesulfonyl)-piperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluorobenzenesulfonyl chloride+PiperazineThis compound+HCl\text{3-Fluorobenzenesulfonyl chloride} + \text{Piperazine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzenesulfonyl chloride+Piperazine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Fluoro-benzenesulfonyl)-piperazine is characterized by the following molecular formula: C10H13FN2O2SC_{10}H_{13}FN_2O_2S. Its structure includes a piperazine ring substituted with a sulfonyl group and a fluorobenzene moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that compounds with similar structures can inhibit RNA-dependent RNA polymerase (RdRp) in viruses, suggesting that this compound may exhibit similar properties. For instance, modifications to piperazine derivatives have shown promise in enhancing antiviral efficacy against various viral infections, including those caused by the measles virus .

Antidepressant Properties

The compound's structural features align with known antidepressants that target the serotoninergic system. Piperazine derivatives have been explored for their ability to act on multiple serotonin receptors, which could lead to novel treatments for depression. The design of multitarget agents that include piperazine structures has shown potential in modulating serotonin transporter activity and receptor interactions .

Cancer Research

In cancer research, sulfonylpiperazines have been investigated for their role in inhibiting tumor growth and metastasis. The sulfonyl group is known to enhance the solubility and bioavailability of compounds, making them suitable candidates for further development as anticancer agents. Studies focusing on structure-activity relationships (SAR) have provided insights into how modifications can improve efficacy against specific cancer types .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperazine backbone.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through reactions such as electrophilic aromatic substitution.
  • Fluorination : The incorporation of the fluorine atom can be performed using various fluorinating agents, enhancing the compound's biological activity.

Case Study 1: Antiviral Screening

A study conducted on piperazine derivatives demonstrated that specific modifications could significantly enhance antiviral activity against RNA viruses. The introduction of a fluorobenzene moiety was found to improve binding affinity to viral polymerases, showcasing the potential application of this compound in antiviral drug development .

Case Study 2: Antidepressant Activity

In pharmacological evaluations, piperazine derivatives similar to this compound were tested for their effects on serotonin receptors. Results indicated that these compounds could effectively modulate neurotransmission in brain regions associated with mood regulation, supporting their development as antidepressants .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • 3-Fluorobenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • Fluorobenzene

Comparison: 1-(3-Fluoro-benzenesulfonyl)-piperazine is unique due to the presence of both a fluorine atom and a sulfonyl group, which confer distinct chemical and biological properties. Compared to benzenesulfonyl chloride, the fluorine atom in this compound enhances its reactivity and binding affinity. Fluorobenzene, on the other hand, lacks the sulfonyl group, making it less versatile in chemical reactions and applications.

Biological Activity

1-(3-Fluoro-benzenesulfonyl)-piperazine (CAS No. 743441-88-5) is a compound that has garnered attention in medicinal chemistry and drug development due to its notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzenesulfonyl group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial in the context of drug design for targeting diseases like cancer and infections.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis and regulating physiological responses.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, although detailed data on specific efficacy is limited.
  • Anticancer Potential : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

  • Antiproliferative Studies : A study highlighted the antiproliferative effects of piperazine derivatives against various cancer cell lines, reporting IC50 values in the low micromolar range. These findings suggest that modifications in the piperazine structure can significantly enhance biological activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that the introduction of fluorine atoms can improve the binding affinity of compounds to their targets. For example, compounds with fluorinated substituents demonstrated enhanced potency in inhibiting enzyme activity compared to their non-fluorinated analogs .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

Compound NameBiological ActivityIC50 (μM)Notes
This compoundPotential antimicrobial and anticancerTBDLimited data available
Piperazine derivative AAntiproliferative5.2Strong activity against melanoma cells
Piperazine derivative BEnzyme inhibitor3.8Effective against HIV-1 capsid protein

Q & A

Q. Basic: What synthetic strategies are commonly employed for 1-(3-Fluoro-benzenesulfonyl)-piperazine, and how is reaction progress monitored?

Answer:
The synthesis typically involves sulfonylation of piperazine using 3-fluorobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagents : Aprotic solvents (e.g., DMF, dichloromethane) and bases (e.g., K₂CO₃) to deprotonate piperazine and facilitate nucleophilic substitution .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:1 or 1:8 ratios) tracks intermediate formation .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate or DCM) followed by silica gel chromatography (hexane:ethyl acetate gradients) isolates the product .

Example Protocol :

StepReagents/ConditionsPurpose
1Piperazine, 3-fluorobenzenesulfonyl chloride, K₂CO₃, DMF, RT, 6–7 hrSulfonylation
2TLC (hexane:ethyl acetate 2:1)Monitor reaction completion
3Ethyl acetate extraction, Na₂SO₄ dryingRemove impurities
4Column chromatography (1:8 ethyl acetate:hexane)Purify final product

Q. Basic: Which spectroscopic and analytical methods validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), sulfonyl-linked CH₂ groups (δ 3.0–3.8 ppm), and piperazine backbone (δ 2.5–2.8 ppm) confirm connectivity .
  • LCMS : Molecular ion peaks (e.g., m/z 397.16 for related triazole derivatives) verify molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/F percentages to assess purity .

Key NMR Signals for Analogues :

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic F-substituted ring7.10–7.70 (multiplet)115–135 (C-F coupling)
Piperazine CH₂2.58–3.80 (triplet/multiplet)52–55
Sulfonyl linkage-130–135 (SO₂ resonance)

Q. Advanced: How can molecular docking studies optimize derivatives of this compound for target binding?

Answer:

  • Software : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions.
  • Protocol :
    • Protein Preparation : Retrieve target structure (e.g., kinase domain) from PDB; optimize hydrogen bonding and remove water .
    • Ligand Preparation : Generate 3D conformers of derivatives; assign charges (e.g., AM1-BCC).
    • Docking : Grid-based sampling around active sites; score poses using binding affinity (ΔG).
    • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced binding to tyrosine kinases via hydrogen bonds with Asp381 and hydrophobic interactions with Phe382 .

Q. Advanced: How to resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

Answer: Discrepancies often arise from:

  • Substituent Positioning : Meta- vs. para-fluorine alters electron distribution, affecting receptor affinity (e.g., meta-F enhances antimicrobial activity vs. para-F in kinase inhibition) .
  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or fungal strains yield divergent IC₅₀ values .
  • Purity : Impurities >5% (e.g., unreacted intermediates) skew bioactivity data. Validate via HPLC (>95% purity) .

Mitigation Strategies :

  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal characterization (e.g., NMR + HRMS) to confirm compound integrity.

Q. Basic: What in vitro models are used to evaluate the anticancer potential of this compound?

Answer:

  • Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) for cytotoxicity screening via MTT assay .
  • Mechanistic Studies :
    • Apoptosis markers (caspase-3 activation, Annexin V staining).
    • Cell cycle arrest (flow cytometry for G1/S phase ratios) .

Example Data :

DerivativeIC₅₀ (μM, MCF-7)Caspase-3 Activation (Fold)
7b 12.53.2
11 8.74.5

Q. Advanced: How to design SAR studies for fluorophenyl-sulfonyl piperazines?

Answer:

  • Core Modifications :
    • Sulfonyl Group : Replace with carbamate or amide to assess hydrogen-bonding requirements.
    • Fluorine Position : Compare meta- vs. para-substitution on receptor selectivity .
  • Substituent Libraries : Synthesize derivatives with halogens (-Cl, -Br), electron-withdrawing (-NO₂), or bulky groups (e.g., trifluoromethyl) .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

SAR Trends :

  • Anticancer Activity : Electron-deficient aromatic rings enhance DNA intercalation .
  • Antimicrobial Potency : Lipophilic groups (e.g., -CF₃) improve membrane penetration .

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGQMAUJUTMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366551
Record name 1-(3-Fluoro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743441-88-5
Record name 1-(3-Fluoro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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